2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Description
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a brominated pyrazole derivative featuring a methyl group at the 1- and 3-positions of the pyrazole ring and an acetic acid moiety at the 5-position. Its molecular formula is C₈H₁₀BrN₂O₂, with a molecular weight of 245.08 g/mol (calculated).
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-7(8)5(3-6(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
InChI Key |
BHCYPCUHTLLIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Bromination of 1,3-Dimethylpyrazole Precursors
The most widely reported method involves bromination of 5-acetic acid-substituted 1,3-dimethylpyrazole derivatives. As detailed in patent CN112079816A, this approach employs phosphorus oxybromide (POBr₃) in acetonitrile under reflux (80–90°C, 2–4 hours). The reaction proceeds via electrophilic aromatic substitution, with the acetic acid moiety introduced prior to bromination. Key steps include:
- Precursor synthesis : 1,3-dimethylpyrazole-5-acetic acid is prepared via condensation of ethyl acetoacetate with methylhydrazine in ethanol.
- Bromination : The precursor reacts with POBr₃ (1.3–1.7 equivalents) in acetonitrile, achieving 74–84% yield.
- Purification : Crude product is neutralized with saturated Na₂CO₃, extracted with ethyl acetate, and recrystallized.
- Solvent selection : Acetonitrile outperforms THF or DMF due to improved bromine solubility.
- Stoichiometry : Excess POBr₃ (≥1.5 eq) minimizes di-brominated byproducts.
- Temperature : Reflux conditions (80–90°C) enhance reaction rate without decomposition.
Cyclocondensation of β-Dicarbonyl Compounds
One-Pot Synthesis from Diethyl Butynedioate
A scalable route described in CN112079781A uses diethyl butynedioate and methylhydrazine:
- Cyclocondensation : Diethyl butynedioate reacts with methylhydrazine in diethyl ether at −10°C to form 5-hydroxy-1-methylpyrazole-3-carboxylate (yield: 91.4%).
- Bromination : The hydroxyl group is replaced using POBr₃ in acetonitrile (yield: 84%).
- Hydrolysis : Ester hydrolysis with NaOH/ethanol yields the acetic acid derivative (yield: 90%).
- Avoids hazardous reagents (e.g., n-BuLi or cyanogen bromide).
- Gram-scale production feasible with 13% overall yield.
Late-Stage Carboxylation of Brominated Pyrazoles
Palladium-Catalyzed Carbonylation
Patent WO2021096903A1 discloses a carboxylation strategy:
- Bromopyrazole synthesis : 1,3-dimethyl-4-bromopyrazole is prepared via NBS bromination (CCl₄, 0°C, 1 hour).
- Carbonylation : The bromopyrazole reacts with CO (1 atm) and Pd(PPh₃)₄ in methanol/THF (100°C, 12 hours), introducing the acetic acid group (yield: 68–72%).
- Catalyst loading : 5 mol% Pd(PPh₃)₄ optimal for minimizing side reactions.
- Solvent system : Methanol/THF (3:1 v/v) enhances CO solubility.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Brominating Agent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Pyrazole Bromination | 1,3-Dimethylpyrazole | POBr₃ | 74–84 | >97 | High |
| Cyclocondensation | Diethyl Butynedioate | POBr₃ | 84 | 95 | Moderate |
| Carbonylation | 4-Bromo-1,3-dimethylpyrazole | NBS | 68–72 | 90 | Low |
- POBr₃-based routes offer higher yields but require rigorous moisture control.
- Carbonylation enables direct carboxylation but suffers from catalyst cost.
Reaction Optimization and Troubleshooting
Bromination Efficiency
Carboxylation Challenges
- Ester hydrolysis : NaOH concentrations >10% cause decarboxylation. Ethanol/water (1:1) at 25°C optimal.
- Pd catalyst recovery : Ligand-free systems (e.g., Pd/C) enable catalyst reuse but lower turnover numbers.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 3.82 (s, 2H, CH₂COOH).
- LC-MS : m/z 233.06 [M+H]⁺, isotopic pattern confirms bromine.
- IR : 1705 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Carboxylation Agents: Such as carbon dioxide or carboxylic acids for introducing carboxyl groups.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted pyrazoles and carboxylated derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, as anticancer agents. The compound exhibits cytotoxic effects on various cancer cell lines:
In a study by Bouabdallah et al., the compound was tested against multiple cancer cell lines and demonstrated significant inhibition, suggesting its potential for further development in cancer therapeutics.
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.
Herbicide Development
The unique structure of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid allows it to interact with specific biological pathways in plants. Research indicates that compounds with similar pyrazole structures can act as herbicides by inhibiting plant growth through interference with metabolic processes.
Synthesis and Derivatives
The synthesis of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid has been achieved through various methods, including one-pot reactions using acetic acid as a solvent. This method not only simplifies the synthesis process but also enhances yield and purity, making it more feasible for large-scale production.
Case Study 1: Anticancer Efficacy
A study published in MDPI examined the anticancer efficacy of several pyrazole derivatives, including 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The results demonstrated that this compound exhibited significant cytotoxicity against the MCF7 and A549 cell lines, indicating its potential as a lead compound for further drug development .
Case Study 2: Agricultural Impact
In agricultural research, derivatives of pyrazole have been tested for their herbicidal activity. A recent investigation revealed that compounds similar to 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid effectively suppressed weed growth in controlled environments, showcasing their potential utility in crop protection strategies.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Substituent Position : The position of the acetic acid group (e.g., 3- vs. 5-position) alters steric and electronic interactions. For example, 2-(4-Bromo-5-methoxy-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has the acetic acid at the 3-position, which may hinder hydrogen bonding compared to the 5-position analog .
- Electron Effects : Methoxy (OMe) and difluoromethyl (CF₂H) groups modify electron density. Methoxy is electron-donating, while CF₂H is electron-withdrawing, influencing acidity and reactivity .
Physicochemical Properties
- Acidity : The target compound’s acetic acid group has a pKa similar to standard carboxylic acids (~3–4), while 4-Bromo-1H-pyrazole-5-carboxylic acid is more acidic due to the proximity of the COOH group to the electron-deficient pyrazole ring .
- Thermal Stability : Compounds with trifluoromethanesulfonate leaving groups (e.g., Example 5.20 in ) show higher reactivity in cross-coupling reactions compared to brominated analogs.
Biological Activity
2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a compound characterized by its unique pyrazole structure, which includes a bromine atom and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C_8H_10BrN_3O_2
- Molecular Weight : Approximately 233.06 g/mol
Synthesis
Various methods have been developed for synthesizing 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, typically involving the bromination of pyrazole derivatives followed by acetic acid attachment. The synthesis process is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.
Biological Activity
Research indicates that 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid exhibits significant biological activities. These include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory disorders.
- Anticancer Properties : Preliminary studies indicate that 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
Several studies have focused on the biological activity of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid:
- Antimicrobial Study : A study conducted by researchers demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Research : In a controlled experiment using animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, showcasing its anti-inflammatory potential .
- Anticancer Evaluation : In vitro assays revealed that treatment with 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid led to a 50% reduction in cell viability in human breast cancer cells after 48 hours of exposure, suggesting its role as a potential anticancer agent .
The biological activities of 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to increased cell death.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate and brominated hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized using DMF-DMA and phenylhydrazine, with hydrolysis under basic conditions yielding the carboxylic acid . Optimization involves adjusting temperature (e.g., 120°C for cyclization ), solvent polarity (DMSO for photophysical studies ), and catalysts (phosphorous oxychloride for oxadiazole formation ). Statistical experimental design (e.g., factorial designs) can minimize trial-and-error approaches by identifying critical parameters like pH, temperature, and reagent stoichiometry .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
X-ray diffraction is the gold standard for structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) . Spectroscopic techniques include:
Q. How do substituents (e.g., bromine, methyl groups) influence the compound’s physicochemical properties?
The bromine atom enhances electrophilicity and steric bulk, affecting reactivity in cross-coupling reactions. Methyl groups increase hydrophobicity (logP) and stabilize the pyrazole ring via steric effects. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show distinct hydrogen-bonding patterns in crystal lattices, influencing solubility . Computational studies (e.g., DFT) can predict electronic effects, such as charge distribution on the acetic acid moiety .
Q. What preliminary biological screening methods are applied to assess its bioactivity?
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anticancer screens : Sea urchin embryo assays for antimitotic activity or MDA-MB-231 cell invasion/migration assays .
- Enzyme inhibition : Carbonic anhydrase I/II inhibition studies via spectrophotometric methods .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitution or cycloaddition reactions?
The bromine atom at the 4-position of the pyrazole ring acts as a leaving group in SNAr reactions, enabling functionalization with nucleophiles (e.g., amines, thiols). For example, brominated pyrazoles undergo Ullmann coupling with aryl boronic acids under palladium catalysis . Cycloaddition reactions (e.g., Huisgen click chemistry) are facilitated by electron-withdrawing substituents, as seen in triazole derivatives . Computational reaction path searches (e.g., quantum chemical calculations) can model transition states and activation energies .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
Discrepancies may arise from assay conditions (e.g., solvent polarity affecting cell permeability) or target specificity. For instance, σ1 receptor antagonists show variable binding affinities depending on substituent electronic profiles . Meta-analyses using standardized protocols (e.g., consistent cell lines, controls) and molecular docking studies (e.g., AutoDock Vina) can clarify structure-activity relationships .
Q. What computational strategies are employed to predict its interactions with biological targets?
Q. How does solvent polarity affect its photophysical behavior, and what implications does this have for sensing applications?
Polar solvents (e.g., DMSO) stabilize excited states, leading to red-shifted emission (356 nm ). This solvatochromism is useful for designing fluorescent probes. Time-resolved fluorescence can quantify excited-state lifetimes, informing probe sensitivity .
Q. What strategies improve its selectivity as a enzyme inhibitor (e.g., carbonic anhydrase vs. kinases)?
Q. How can green chemistry principles be integrated into its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) .
- Catalysis : Use recyclable Pd nanoparticles for cross-coupling reactions .
- Waste minimization : Employ flow chemistry for precise reagent control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
